

# Efficacy and Safety Data from Clinical Studies

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## Compound Focus: Umbralisib

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Clinical trials demonstrated the efficacy of **umbralisib** in relapsed/refractory lymphoid malignancies, though an integrated safety analysis revealed associated adverse events.

**Table 1: Efficacy of Umbralisib Monotherapy (800 mg daily) in Key Trials**

Indication	Patients (n)	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Response (DOR)
Marginal Zone Lymphoma (MZL) [1]	69	49%	16%	Not Reached
Follicular Lymphoma (FL) [1]	117	43%	3%	11.1 months

**Table 2: Select Adverse Events (AEs) from an Integrated Safety Analysis (N=371) [2]**

Adverse Event	Any Grade Incidence	Grade ≥3 Incidence
Diarrhea	52.3%	7.3%
Neutropenia	Information Missing	11.3%
Increased Aminotransferases	Information Missing	5.7%

Adverse Event	Any Grade Incidence	Grade $\geq 3$ Incidence
Nausea	41.5%	Not Specified
Fatigue	31.8%	Not Specified

> **Important Safety Note:** In June 2022, **umbralisib** was voluntarily withdrawn from the U.S. market after a clinical trial showed an increased risk of death compared to the control treatment [3] [4]. This guide presents the drug's mechanism for research and historical context.

## Experimental Protocols for Preclinical & Clinical Investigation

For researchers aiming to investigate **umbralisib**'s mechanisms or evaluate its efficacy, the following methodologies from published studies can serve as a reference.

### In Vitro Mechanism of Action Studies

The following assays were used to characterize **umbralisib**'s direct cellular effects [3]:

- **Biochemical/Kinase Assays:** Determine the half-maximal inhibitory concentration ( $IC_{50}$ ) against PI3K $\delta$ , CK1 $\epsilon$ , and other kinases to establish potency and selectivity.
- **Cell Proliferation Assays:** Treat immortalized or primary malignant B-cell lines with **umbralisib** and measure cell viability (e.g., via ATP-based assays like CellTiter-Glo) over 72 hours.
- **Functional Cell Migration/Adhesion Assays:**
  - **Migration:** Use transwell plates to quantify inhibition of CCL19-mediated cell migration.
  - **Adhesion:** Measure reduction in CXCL12-mediated cell adhesion to a substrate.

### In Vivo Efficacy Protocol

A typical mouse model protocol involves [5]:

- **Animal Model:** Use immunodeficient mice (e.g., NSG) engrafted with human lymphoma or CLL cells.

- **Dosing:** Administer **umbralisib** via oral gavage once daily at a pharmacologically relevant dose (e.g., 50-100 mg/kg). Include a vehicle control group.
- **Duration:** Treat until control tumors reach a predefined volume or for a set period (e.g., 28 days).
- **Endpoint Analysis:**
  - Measure tumor volume twice weekly with calipers.
  - At endpoint, harvest tumors and spleen for flow cytometry analysis of apoptosis and phospho-protein signaling (e.g., pAKT) to confirm target engagement.

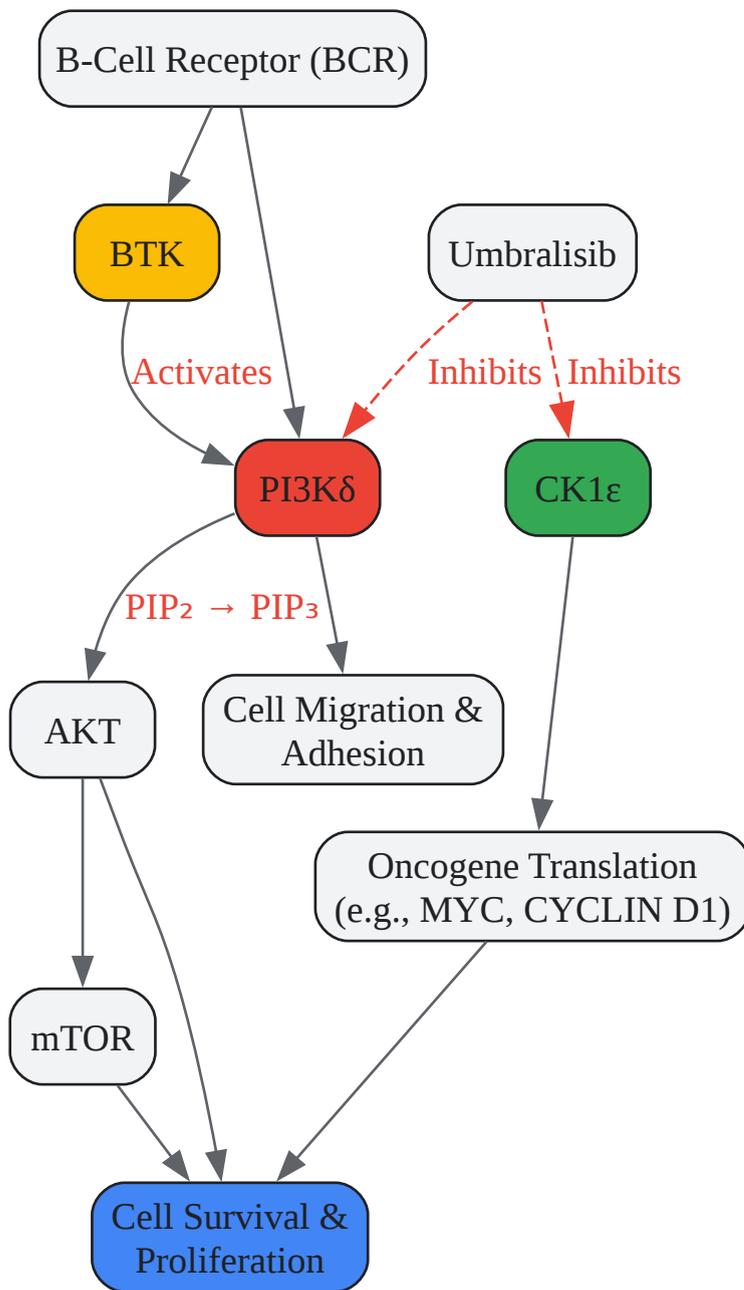
## Clinical Trial Design for Combination Therapy

A phase 1/1b investigator-sponsored trial provides a model for combining **umbralisib** with other agents [6] [5]:

- **Study Population:** Adults with relapsed/refractory CLL or Mantle Cell Lymphoma (MCL) after  $\geq 1$  prior therapy.
- **Dosing:**
  - **Ibrutinib:** 420 mg (CLL) or 560 mg (MCL) orally, once daily.
  - **Umbralisib:** 800 mg orally, once daily with food (Recommended Phase 2 Dose).
- **Primary Endpoints:**
  - Maximum Tolerated Dose (MTD) of the combination.
  - Incidence of Dose-Limiting Toxicities (DLTs), assessed during the first 28-day cycle.
- **Safety & Response Monitoring:**
  - **Safety:** Adverse events graded by CTCAE criteria.
  - **Efficacy:** Tumor response assessed per disease-specific criteria (e.g., iwCLL guidelines) every 2-3 cycles.

## Diagram of Umbralisib's Primary Signaling Pathway

The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that **umbralisib** inhibits, highlighting its dual targets.



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**Umbralisib** inhibits *PI3Kδ* in the BCR pathway and *CK1ε*, impacting cell survival and migration.

## Research Implications and Future Directions

**Umbralisib** represents a proof-of-concept for dual *PI3Kδ/CK1ε* inhibition. Future research could focus on:

- **Mechanism of Toxicity:** Further investigation into the molecular mechanisms behind the serious adverse events that led to its market withdrawal is crucial [3] [4].
- **Informed Combination Strategies:** The favorable long-term tolerability data from earlier studies and the successful combination with ibrutinib suggest that with careful patient selection and monitoring, this mechanistic approach could be further explored [6] [2].
- **CK1 $\epsilon$  Biology:** The role of CK1 $\epsilon$  inhibition in modulating the tumor microenvironment and its potential to mitigate immune-mediated toxicities remains a fertile area for basic science research [6] [2].

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